

Application Notes and Protocols: Ciclesonide Metabolism in Precision-Cut Lung Slices

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Compound of Interest

Compound Name: Ciclesonide

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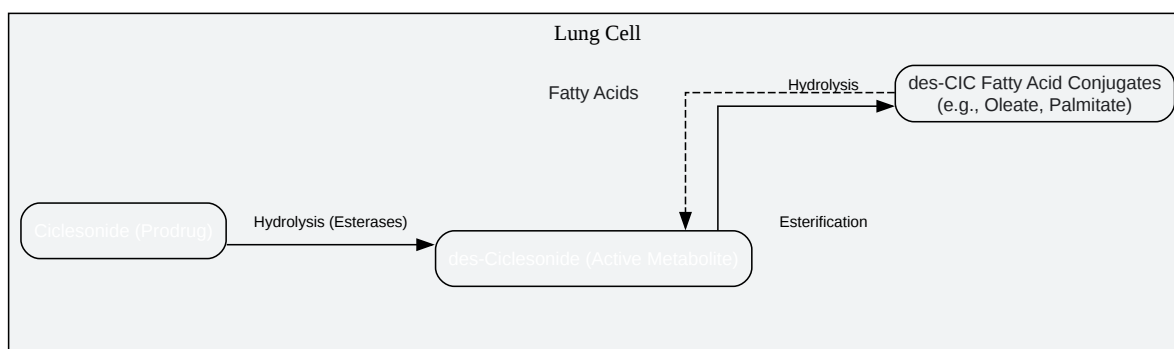
Introduction

Ciclesonide is an inhaled corticosteroid (ICS) prodrug used in the treatment of asthma.[1][2][3] Its therapeutic efficacy relies on its conversion to the pharmacologically active metabolite, desisobutyryl-**ciclesonide** (des-CIC), by esterases within the lung.[1][2][3] Des-CIC exhibits a significantly higher binding affinity for the glucocorticoid receptor, approximately 100 times greater than the parent compound.[1] A key feature of **ciclesonide**'s metabolism in the lung is the subsequent reversible esterification of des-CIC with fatty acids, forming conjugates such as des-CIC oleate and des-CIC palmitate.[1][2][4] These fatty acid conjugates are highly lipophilic and may act as an intracellular reservoir of the active metabolite, potentially contributing to a prolonged anti-inflammatory effect and allowing for once-daily dosing.[4][5]

Precision-cut lung slices (PCLS) have emerged as a valuable ex vivo model for studying pulmonary drug metabolism.[6][7] This system preserves the complex three-dimensional architecture and cellular heterogeneity of the lung, offering a more physiologically relevant environment compared to single-cell cultures.[7] PCLS contain various cell types, including bronchial and alveolar epithelial cells, endothelial cells, and resident immune cells, maintaining the intricate cell-cell and cell-matrix interactions crucial for metabolic processes.[7] This application note provides detailed protocols for utilizing PCLS to investigate the metabolism of **ciclesonide**, along with representative data and visualization of the metabolic and signaling pathways.

Ciclesonide Metabolic Pathway in the Lung

The metabolic activation of **ciclesonide** in the lungs is a two-step process. Initially, **ciclesonide** is hydrolyzed by intracellular esterases to form the active metabolite, des-CIC. Subsequently, des-CIC undergoes reversible conjugation with fatty acids to form lipophilic esters.



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*Metabolic activation of **ciclesonide** in lung cells.*

Quantitative Analysis of Ciclesonide Metabolism in PCLS

The following tables summarize the quantitative data on the metabolism of **ciclesonide** in human precision-cut lung slices. These studies demonstrate the time-dependent conversion of **ciclesonide** to its metabolites.

Table 1: Metabolism of [14C]-**Ciclesonide** in Human PCLS Over 24 Hours

Time (hours)	Ciclesonide (% of total radioactivity)	des-CIC (% of total radioactivity)	des-CIC Fatty Acid Conjugates (% of total radioactivity)	Polar Metabolites (% of total radioactivity)
2	45.7	28.9	20.3	5.1
6	25.4	22.1	45.5	7.0
24	7.8	10.9	69.8	11.5

Data adapted from in vitro studies using human precision-cut lung slices incubated with 25 μ M [14C]-ciclesonide.[8]

Table 2: Comparison of Inhaled Corticosteroid Metabolism in Human PCLS after 24-hour Incubation

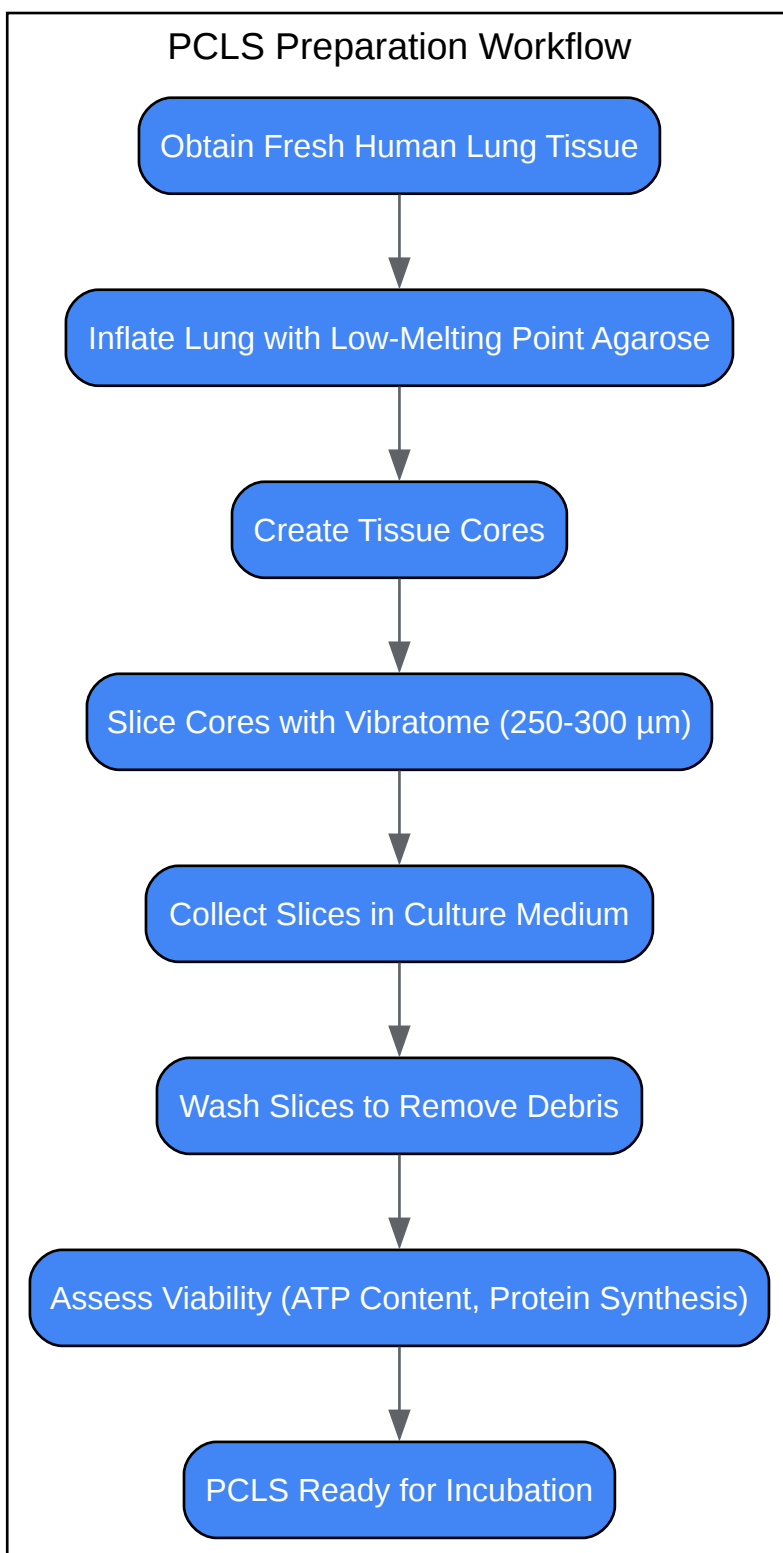
Compound (25 μ M initial concentration)	Parent Compound Remaining (nmol)	Active Metabolite(s) (nmol)	Fatty Acid Esters (nmol)	Total Active Drug Pool (nmol)
Ciclesonide (CIC)	2.11	3.51 (des-CIC)	18.81	24.43
Beclomethasone Dipropionate (BDP)	0.00	0.74 (BMP) + 8.57 (BOH)	0.58	9.31
Budesonide (BUD)	6.73	-	11.22	17.95
Fluticasone Propionate (FP)	9.51	No metabolites detected	No metabolites detected	9.51

BMP: Beclomethasone-17-monopropionate, BOH: Beclomethasone. The total active drug pool includes the parent compound, active metabolites, and fatty acid esters.[9][10]

Experimental Protocols

Preparation of Precision-Cut Lung Slices (PCLS)

This protocol outlines the methodology for preparing PCLS from human lung tissue for metabolic studies.



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Workflow for preparing precision-cut lung slices.

- **Tissue Acquisition:** Obtain fresh human lung tissue from surgical resections, ensuring ethical approval and patient consent. Transport the tissue to the laboratory in a suitable transport medium (e.g., DMEM) on ice.
- **Lung Inflation:** Cannulate the airways and gently inflate the lung lobe with a low-melting-point agarose solution (e.g., 1.5-2% in DMEM) at 37°C.^[11] Allow the agarose to solidify by placing the tissue on ice.
- **Tissue Coring:** Create cylindrical tissue cores from the inflated lung using a tissue coring tool (e.g., 8-10 mm diameter).
- **Slicing:** Cut the tissue cores into thin slices (typically 250-300 µm) using a high-precision vibratome in a bath of ice-cold buffer.
- **Collection and Washing:** Collect the PCLS in a sterile culture medium (e.g., DMEM supplemented with antibiotics). Wash the slices several times to remove any damaged cells and debris.
- **Viability Assessment:** Before commencing the experiment, assess the viability of the PCLS. Common methods include measuring ATP content or protein synthesis.^[8] Slices with high viability should be selected for the metabolism studies.

Ciclesonide Incubation and Metabolite Extraction

- **Incubation:** Place individual PCLS into wells of a 24-well plate containing pre-warmed culture medium. Allow the slices to equilibrate for a short period.
- **Dosing:** Introduce **ciclesonide** (e.g., 25 µM solution of [¹⁴C]-labeled or unlabeled **ciclesonide**) into the culture medium.^[8]
- **Time Course:** Incubate the PCLS for various time points (e.g., 2, 6, and 24 hours) at 37°C in a humidified incubator with 5% CO₂.^[8]
- **Sample Collection:** At each time point, collect both the incubation medium and the PCLS.
- **Metabolite Extraction from PCLS:**
 - Rinse the PCLS with ice-cold buffer to remove any remaining incubation medium.

- Homogenize the PCLS in a suitable solvent (e.g., acetonitrile or methanol).
- Centrifuge the homogenate to pellet the tissue debris.
- Collect the supernatant containing the extracted metabolites.
- Sample Preparation: The collected medium and the supernatant from the PCLS extraction can be further processed and concentrated prior to analysis.

Analytical Methodology

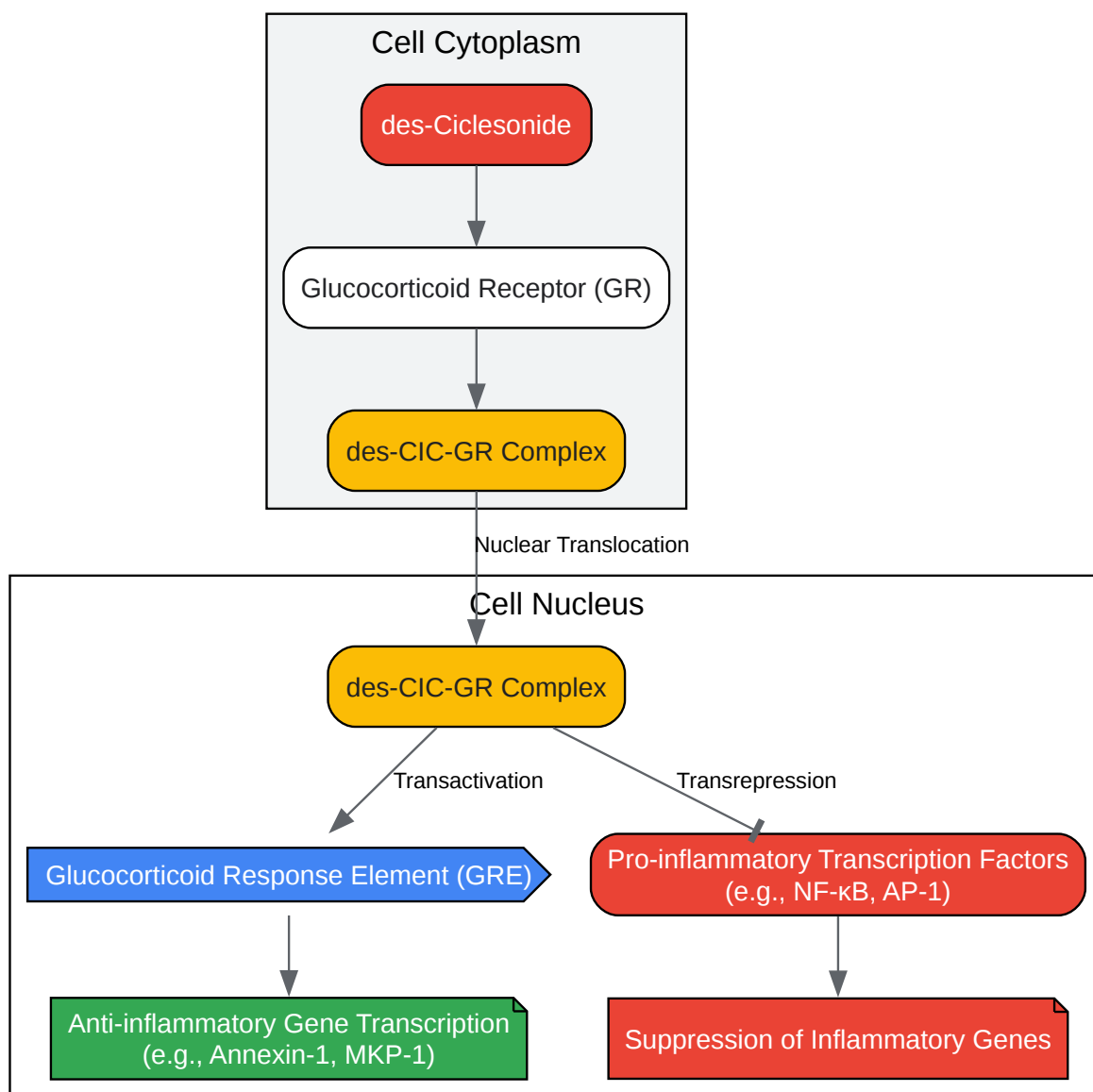
- High-Performance Liquid Chromatography (HPLC): Analyze the extracted samples using HPLC with UV and/or radiochemical detection to separate **ciclesonide** and its metabolites. [\[8\]](#)
 - Column: A reverse-phase C18 column is typically used.
 - Mobile Phase: A gradient of acetonitrile and water is commonly employed.
 - Detection: UV detection can be used for unlabeled compounds, while a radiochemical detector is necessary for $[^{14}\text{C}]$ -labeled **ciclesonide**.
- Mass Spectrometry (MS): Confirm the identity of the metabolites using liquid chromatography-mass spectrometry (LC-MS). [\[8\]](#) This technique provides molecular weight and fragmentation data for structural elucidation.

Glucocorticoid Receptor Signaling Pathway

The anti-inflammatory effects of des-CIC are mediated through its interaction with the glucocorticoid receptor (GR). Upon binding, the GR translocates to the nucleus and modulates gene expression. This can occur through two primary mechanisms: transactivation and transrepression.

- Transactivation: The GR dimer binds to glucocorticoid response elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes, such as annexin-1 and mitogen-activated protein kinase phosphatase-1 (MKP-1). [\[12\]](#)

- Transrepression: The GR monomer can inhibit the activity of pro-inflammatory transcription factors, such as NF- κ B and AP-1, by preventing them from binding to their target DNA sequences.[12][13] This leads to a reduction in the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.



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Glucocorticoid receptor signaling pathway for des-ciclesonide.

Conclusion

The use of precision-cut lung slices provides a robust and physiologically relevant ex vivo system for studying the metabolism of inhaled corticosteroids like **ciclesonide**. The protocols and data presented here demonstrate that **ciclesonide** is efficiently converted to its active metabolite, des-CIC, and subsequently forms a depot of fatty acid conjugates within the lung tissue. This metabolic profile, elucidated through PCLS studies, is crucial for understanding the prolonged duration of action and the therapeutic efficacy of **ciclesonide** in the treatment of inflammatory airway diseases. This application note serves as a comprehensive guide for researchers and scientists in the field of drug development to conduct similar metabolism studies.

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